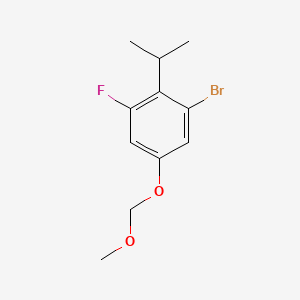![molecular formula C55H41N B13931871 N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine](/img/structure/B13931871.png)
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spirobi[fluorene] core, which imparts significant stability and rigidity, making it an excellent candidate for use in organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the following steps :
Formation of 2-bromo-9-fluorenone: This intermediate is synthesized from fluorene through bromination and oxidation reactions.
Grignard Reaction: The 2-bromo-9-fluorenone undergoes a Grignard reaction with a suitable Grignard reagent to form 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene.
Reduction or Direct Arylation: The intermediate is then reduced using Et3SiH/BF3 or directly arylated to form 2-bromo-9-fluorenol.
Alkylation and Cyclization: Alkylation at the C(9) position with methallyl chloride followed by intramolecular Friedel-Crafts alkylation leads to the formation of the key building block 2-bromo-3’,3’,4’,7’-tetramethyl-2’,3’-dihydrospiro[fluorene-9,1’-indene].
Buchwald-Hartwig Coupling: The final step involves the coupling of the intermediate with an amine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process typically avoids chromatography, making it more suitable for large-scale production. The overall yield of the synthesis can exceed 25% over five steps .
化学反応の分析
Types of Reactions
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like Et3SiH/BF3.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like triethylsilane (Et3SiH) and boron trifluoride (BF3) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenol derivatives .
科学的研究の応用
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine has a wide range of applications in scientific research:
Organic Electronics: The compound is used as a hole transport material in organic solar cells and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine primarily involves its role as a hole transport material. The compound facilitates the movement of positive charges (holes) through organic electronic devices, enhancing their efficiency and performance . The molecular targets and pathways involved include the interaction with the active layers of organic solar cells and OLEDs, where it helps in charge separation and transport .
類似化合物との比較
Similar Compounds
N,N’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N’-diphenylbenzidine: This compound also serves as a hole transport material but has a different structural configuration.
9,9-Dimethylfluorene: A simpler compound used as a building block in the synthesis of more complex materials.
Uniqueness
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine is unique due to its spirobi[fluorene] core, which provides enhanced stability and rigidity compared to other similar compounds. This structural feature makes it particularly effective in applications requiring high thermal and chemical stability .
特性
分子式 |
C55H41N |
|---|---|
分子量 |
715.9 g/mol |
IUPAC名 |
N,N-bis(9,9-dimethylfluoren-2-yl)-9,9'-spirobi[fluorene]-4-amine |
InChI |
InChI=1S/C55H41N/c1-53(2)43-21-10-5-16-36(43)40-30-28-34(32-49(40)53)56(35-29-31-41-37-17-6-11-22-44(37)54(3,4)50(41)33-35)51-27-15-26-48-52(51)42-20-9-14-25-47(42)55(48)45-23-12-7-18-38(45)39-19-8-13-24-46(39)55/h5-33H,1-4H3 |
InChIキー |
ONDSLGBDOQYSIJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC=CC8=C7C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13931842.png)
![Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13931845.png)



![3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)
